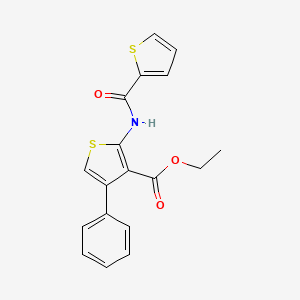![molecular formula C20H25BrN2O2 B3442284 2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol](/img/structure/B3442284.png)
2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol
Descripción general
Descripción
2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol is a complex organic compound that features a bromine atom, a methoxy group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol typically involves multiple steps. One common approach is to start with the bromination of 4-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the formation of the piperazine ring through a Mannich reaction, which involves the condensation of formaldehyde, 2,3-dimethylphenylamine, and the brominated phenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-hydroxyphenol.
Reduction: Formation of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This compound may also inhibit certain enzymes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methoxyphenol: Similar structure but lacks the piperazine moiety.
4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol: Similar structure but lacks the bromine atom.
2-Bromo-4-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-6-methoxyphenol: Similar structure but with an additional bromine atom on the piperazine ring.
Uniqueness
2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol is unique due to the combination of its bromine atom, methoxy group, and piperazine moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
2-bromo-4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2/c1-14-5-4-6-18(15(14)2)23-9-7-22(8-10-23)13-16-11-17(21)20(24)19(12-16)25-3/h4-6,11-12,24H,7-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANPJOOBDBRKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)Br)O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide](/img/structure/B3442210.png)
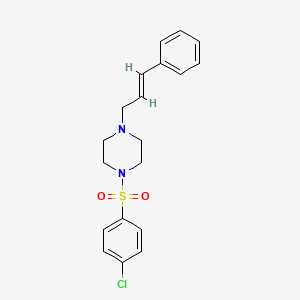
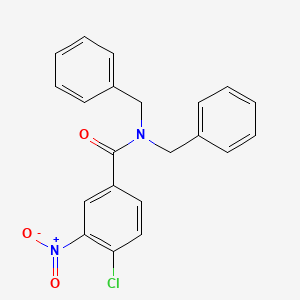
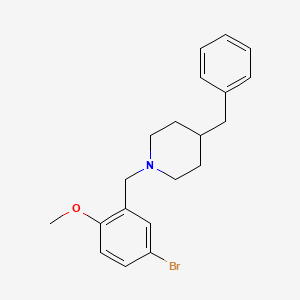
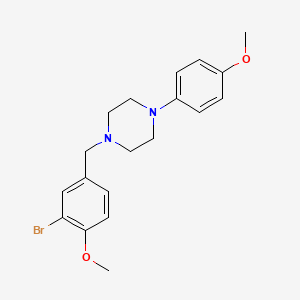
![3-(5-BROMOFURAN-2-YL)-8,9-DIMETHOXY-5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE](/img/structure/B3442257.png)
![1-(4-Chlorophenyl)-4-[(2,4-dichlorophenyl)methyl]piperazine](/img/structure/B3442258.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3442261.png)
![1-(2-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3442262.png)
![1-(3-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3442269.png)
![1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B3442272.png)
